molecular formula C18H22N2 B063972 2-(1-Benzhydrylazetidin-3-YL)ethanamine CAS No. 162698-43-3

2-(1-Benzhydrylazetidin-3-YL)ethanamine

カタログ番号: B063972
CAS番号: 162698-43-3
分子量: 266.4 g/mol
InChIキー: BSVIAHLFUOLJKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

2-(1-Benzhydrylazetidin-3-YL)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

類似化合物との比較

Similar Compounds

Uniqueness

2-(1-Benzhydrylazetidin-3-YL)ethanamine is unique due to its specific combination of an azetidine ring, benzhydryl group, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .

生物活性

2-(1-Benzhydrylazetidin-3-YL)ethanamine, with the CAS number 162698-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine
  • Molecular Formula : C18H22N2
  • Molecular Weight : 266.39 g/mol
  • Purity : 97% .

The structure features a benzhydryl group attached to an azetidine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential implications in treating neurological disorders.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
  • Neurotransmitter Release : It may influence the release and uptake of neurotransmitters, affecting mood and cognitive functions.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored in various studies, primarily focusing on its antitumor and neuropharmacological effects.

Antitumor Activity

Research has shown that related compounds exhibit significant antitumor activity against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated higher inhibitory activity compared to standard treatments like 5-fluorouracil (5-Fu) against human cancer cell lines such as MCF-7 and HepG2 .

Neuropharmacological Studies

Studies indicate that the compound may have effects on anxiety and depression models in rodents. It appears to enhance serotonergic transmission, which could provide therapeutic benefits for mood disorders .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antidepressant Effects :
    • A study investigated the effects of related azetidine derivatives on depression-like behaviors in animal models. Results indicated a significant reduction in depressive symptoms compared to control groups.
    • Mechanism: Increased serotonin levels were observed in the hippocampus following administration.
  • Antitumor Efficacy :
    • In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cells through caspase activation pathways.
    • Notably, one derivative showed an IC50 value of 1.11 μg/mL against HepG2 cells, suggesting robust cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntitumorMCF-7Higher inhibition than 5-Fu
AntitumorHepG2IC50 = 1.11 μg/mL
NeuropharmacologyRodent ModelsReduced depressive symptoms
NeuroprotectiveOxidative Stress ModelsPotential protective effects

特性

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVIAHLFUOLJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623980
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-43-3
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.7 g (21.7 mmol) of 3-cyanomethyl-1-benzhydryl azetidine was added slowly to a suspension of 2.9 g (76.0 mmol) of LiAlH4 in 80 mL of dry THF at roomtemperature. The reaction mixture was refluxed for 4 h. Excess hydride reagent was hydrolyzed by careful addition, with cooling, of NH4 Cl(aq), the gelatinous mixture was filtered and the filter cake was washed repeatedly with THF. The solvent was evaporated, the residue was dissolved in diethyl ether, washed with brine and dried with Na2SO4. Evaporation of the solvent gave 5.0 g (87%) of the title compound.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

5.7 g (21.7 mmol) of 3-cyanomethyl-1-benzhydryl azetidine was added slowly to a suspention of 2.9 g (76.0 mmol) of LiAlH4 in 80 mL of dry THF at roomtemperature. The reaction mixture was refluxed for 4 h. Excess hydride reagent was hydrolyzed by careful addition, with cooling, of NH4Cl(aq), the gelatinous mixture was filtered and the filter cake was washed repeatedly with THF. The solvent was evaporated, the residue was dissolved in diethyl ether, washed with brine and dried with Na2SO4. Evaporation of the solvent gave 5.0 g (87%) of the title compound. p (vi) 3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。